molecular formula C19H21Cl2NO4 B2585904 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide CAS No. 1396676-29-1

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Cat. No.: B2585904
CAS No.: 1396676-29-1
M. Wt: 398.28
InChI Key: FVDJAAJQEPXFBX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a synthetic organic compound designed for research and development purposes. This acetamide derivative features a 2,4-dichlorophenoxy group, a motif found in various biologically active molecules. Compounds with the 2,4-dichlorophenoxy moiety are of significant interest in agricultural chemistry, particularly for herbicide development . Furthermore, recent scientific literature indicates that structural analogs containing the 2,4-dichlorophenoxy group are being investigated in medicinal chemistry for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting value in anti-inflammatory research . The molecular structure also incorporates a 4-methoxyphenyl group and a hydroxypropyl chain, which may influence its physicochemical properties and bioavailability. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO4/c1-19(24,10-13-3-6-15(25-2)7-4-13)12-22-18(23)11-26-17-8-5-14(20)9-16(17)21/h3-9,24H,10-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDJAAJQEPXFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s unique side chain distinguishes it from simpler phenoxy acetamides. Key structural comparisons include:

Compound Name (or Designation) Substituents on Acetamide Group Core Structure
Target Compound 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl 2,4-Dichlorophenoxy acetamide
Compound 533 () 4-methylpyridin-2-yl 2,4-Dichlorophenoxy acetamide
DICA () 2-mercapto-ethyl 2,4-Dichlorophenoxy acetamide
N-(5-Amino-2-methoxyphenyl)-... () 5-amino-2-methoxyphenyl 2,4-Dichlorophenoxy acetamide

Key Observations :

  • The target compound ’s bulky, polar side chain may improve water solubility compared to lipophilic analogs like Compound 533 .
  • DICA ’s thiol group could facilitate covalent interactions with biological targets, such as caspases, whereas the target compound’s hydroxyl group may engage in hydrogen bonding .
Anti-Inflammatory Potential

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as those in , exhibit selective COX-2 inhibition. The target compound’s acetamide side chain may modulate this activity by altering binding affinity or selectivity .

Anticancer Activity

highlights acetamide derivatives with quinazoline-sulfonyl groups showing anti-cancer activity. While the target compound lacks these groups, its dichlorophenoxy core may still interfere with cancer cell proliferation, though this remains speculative without direct data .

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